molecular formula C13H23NO3 B2415183 tert-butyl N-[4-(hydroxymethyl)norbornan-1-yl]carbamate CAS No. 1417551-43-9

tert-butyl N-[4-(hydroxymethyl)norbornan-1-yl]carbamate

Cat. No.: B2415183
CAS No.: 1417551-43-9
M. Wt: 241.331
InChI Key: FYQIBACHTLCQGY-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(hydroxymethyl)norbornan-1-yl]carbamate is a chemical compound with the molecular formula C₁₄H₂₅NO₃ It is a derivative of norbornane, a bicyclic hydrocarbon, and contains a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(hydroxymethyl)bicyclo[221]heptan-1-ylcarbamate typically involves the reaction of norbornane derivatives with tert-butyl carbamateThe reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[4-(hydroxymethyl)norbornan-1-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst requirements .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

tert-butyl N-[4-(hydroxymethyl)norbornan-1-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-ylcarbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness makes it valuable in various research and industrial applications, offering distinct reactivity and properties compared to similar compounds .

Properties

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)-1-bicyclo[2.2.1]heptanyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-13-6-4-12(8-13,9-15)5-7-13/h15H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQIBACHTLCQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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